An In-depth Technical Guide to 1-Bromo-4-methyl-3-penten-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Bromo-4-methyl-3-penten-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-methyl-3-penten-2-one is an α-bromo, α,β-unsaturated ketone, a class of organic compounds possessing a unique bifunctional nature that makes them valuable intermediates in organic synthesis. The presence of both a reactive carbon-bromine bond and a conjugated enone system imparts a diverse range of chemical reactivities, opening avenues for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and potential applications of 1-Bromo-4-methyl-3-penten-2-one, with a particular focus on its relevance to researchers in the field of drug discovery and development. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related structures and the well-established chemistry of α-haloketones and α,β-unsaturated carbonyl compounds to provide a robust predictive profile.
Introduction and Significance
α,β-Unsaturated carbonyl compounds are a prominent structural motif in numerous biologically active natural products and pharmaceutical agents.[1] Their ability to act as Michael acceptors allows for covalent interactions with biological nucleophiles, a mechanism that can be harnessed for therapeutic intervention.[2] The introduction of a bromine atom at the α-position to the carbonyl group, as in 1-Bromo-4-methyl-3-penten-2-one, further enhances the electrophilicity of the molecule and provides a versatile handle for a variety of chemical transformations. This dual reactivity makes it a potentially valuable building block for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential therapeutic applications.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| IUPAC Name | 1-bromo-4-methylpent-3-en-2-one | [1] |
| CAS Number | 49566-72-5 | [1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | |
| Boiling Point | Estimated to be higher than mesityl oxide (129 °C) | [4] |
| Melting Point | Not available | |
| Density | Estimated to be greater than 1 g/mL | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (Predicted) |
Note: Physical properties such as boiling point, density, and solubility are estimations based on the properties of the parent compound, mesityl oxide, and the expected influence of the bromine atom.
Synthesis and Purification
A specific, experimentally validated protocol for the synthesis of 1-Bromo-4-methyl-3-penten-2-one is not widely reported. However, a plausible and effective method involves the direct α-bromination of the parent α,β-unsaturated ketone, 4-methyl-3-penten-2-one (mesityl oxide). The following is a detailed, step-by-step methodology adapted from general procedures for the α-bromination of ketones.[5][6]
Proposed Synthesis: α-Bromination of 4-Methyl-3-penten-2-one
This protocol is based on the acid-catalyzed bromination of a ketone, a well-established synthetic transformation.[7]
Reaction Scheme:
Caption: Key reaction pathways for 1-Bromo-4-methyl-3-penten-2-one.
Nucleophilic Substitution at the α-Carbon
The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic attack via an Sₙ2 mechanism. This allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of more complex molecules.
Michael Addition (Conjugate Addition)
As an α,β-unsaturated ketone, the β-carbon of the double bond is electrophilic and can undergo conjugate addition (Michael addition) with soft nucleophiles. [8]This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Reactions at the Carbonyl Group
The carbonyl group can undergo standard ketone reactions, such as nucleophilic addition, reduction to an alcohol, or conversion to an alkene via the Wittig reaction.
Applications in Drug Development
The α,β-unsaturated carbonyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [9][10]The electrophilic nature of this group allows for covalent modification of target proteins, which can lead to potent and long-lasting therapeutic effects. [2] While there are no specific FDA-approved drugs that are direct derivatives of 1-Bromo-4-methyl-3-penten-2-one, its structural motifs suggest several potential applications:
-
Covalent Inhibitors: The α,β-unsaturated ketone can act as a Michael acceptor to form covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of enzymes, leading to irreversible inhibition. This strategy is increasingly being used to develop highly potent and selective drugs. [7]* Synthesis of Heterocyclic Compounds: α-Haloketones are versatile precursors for the synthesis of a wide variety of heterocycles, which are core structures in many pharmaceuticals.
-
Lead Optimization: The bromo- and methyl-substituents on the pentenone scaffold provide opportunities for structural modifications to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.
Safety and Handling
α-Bromoketones are generally considered to be hazardous chemicals and should be handled with appropriate safety precautions.
-
Toxicity: α-Bromoketones are often lachrymators (tear-producing) and skin irritants. Inhalation of vapors and skin contact should be avoided. [11]* Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. [12]* Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. [13]
Conclusion
1-Bromo-4-methyl-3-penten-2-one is a bifunctional molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Its dual reactivity, stemming from the α-bromo ketone and α,β-unsaturated carbonyl functionalities, allows for a diverse range of chemical transformations. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. For researchers and scientists in drug development, 1-Bromo-4-methyl-3-penten-2-one represents an intriguing starting point for the design and synthesis of new molecular entities with potential biological activity.
References
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Lopachin, R. M., & Barber, D. S. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 104(2), 235–249. [Link]
-
Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Molecular Mechanisms of DNA Damage Initiated by Alpha, Beta-Unsaturated Carbonyl Compounds as Criteria for Genotoxicity and Mutagenicity. Environmental Health Perspectives, 101(Suppl 3), 323–328. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-Methyl-4-Phenyl-trans-1-Penten-3-One. Retrieved from [Link]
-
FoodB. (2010, April 8). Showing Compound 4-Methyl-3-penten-2-one, 9CI (FDB008178). Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-methyl-3-penten-2-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bromomesitylene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). mesityl oxide. Retrieved from [Link]
-
Mekonnen, A., Westerlund, A., Havelkova, M., Descomps, A., & Carlson, R. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472–2480. [Link]
-
ResearchGate. (n.d.). List of antiviral drugs containing an α, β-unsaturated carbonyl group. Retrieved from [Link]
-
Frontiers. (n.d.). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Retrieved from [Link]
-
PubMed. (2019, December 1). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. Retrieved from [Link]
-
PubMed. (2010, March). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Bromo-4-methylhexane (CAS ---). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Experimental Studies on the Syntheses of Mesityl Oxide and Methyl Isobutyl Ketone via Catalytic Distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
NIST. (n.d.). 3-Penten-2-one, 4-methyl-. Retrieved from [Link]
-
Vaia. (n.d.). 4-Methyl-2-pentanone and 3-methylpentanal are isomers. Explain how you could tell them apart, both by mass spectrometry and by infrared spectroscopy. Retrieved from [Link]
Sources
- 1. 1-Bromo-4-methyl-3-penten-2-one | C6H9BrO | CID 10888460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]
- 10. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. creighton.edu [creighton.edu]
- 13. iaea.org [iaea.org]
